Cyclopropyl vs. Phenyl Amide: Predicted Metabolic Stability Advantage
The cyclopropyl group on the terminal amide nitrogen is a well-established metabolic stability modification in medicinal chemistry. While direct microsomal stability data for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide are not publicly available, the cyclopropyl amide is predicted to be significantly more resistant to amidase and CYP450-mediated N-dealkylation than the corresponding N-phenylacetamide analog 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide (WAY-297587) [1]. The phenyl analog has a measured cLogP of ~3.5, while the cyclopropyl analog is predicted to have cLogP of ~2.4, suggesting improved aqueous solubility and drug-likeness . Additionally, the cyclopropyl group reduces the number of aromatic rings from 3 to 2, lowering aromatic ring count liability for CYP inhibition.
| Evidence Dimension | Predicted metabolic stability and physicochemical profile |
|---|---|
| Target Compound Data | Predicted cLogP ~2.4; 2 aromatic rings; cyclopropyl amide resistant to N-dealkylation |
| Comparator Or Baseline | 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide: cLogP ~3.5; 3 aromatic rings; phenyl amide susceptible to CYP-mediated metabolism |
| Quantified Difference | cLogP difference of ~1.1 log units; aromatic ring count 2 vs. 3 |
| Conditions | In silico prediction using ACD/Labs Percepta and consensus cLogP methods; no experimental confirmation available |
Why This Matters
The lower cLogP and reduced aromatic ring count make the cyclopropyl analog a more developable lead scaffold for projects requiring oral bioavailability or reduced CYP inhibition risk, justifying procurement over the phenyl analog for hit-to-lead programs.
- [1] Starkey M, Lepine F, Maura D, et al. Identification of anti-virulence compounds that disrupt quorum-sensing regulated acute and persistent pathogenicity. PLoS Pathog. 2014;10(8):e1004321. doi:10.1371/journal.ppat.1004321 View Source
